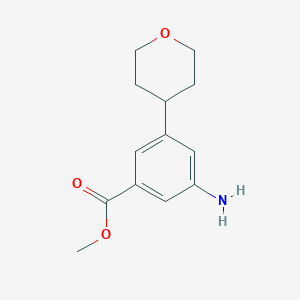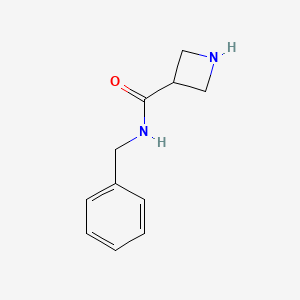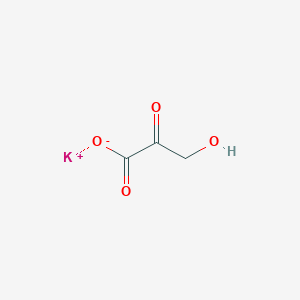![molecular formula C10H11ClFNO B12082739 N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)
N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine is an organic compound that features a unique combination of a chloro-fluorophenyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with oxetan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards these targets. The oxetane ring can also play a role in stabilizing the compound’s conformation and improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(2-chloro-4-methylphenyl)-3-(3-fluorophenyl)-2-propenamide
Uniqueness
N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The oxetane ring also imparts distinct properties, such as increased stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11ClFNO |
|---|---|
Molecular Weight |
215.65 g/mol |
IUPAC Name |
N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine |
InChI |
InChI=1S/C10H11ClFNO/c11-10-7(2-1-3-9(10)12)4-13-8-5-14-6-8/h1-3,8,13H,4-6H2 |
InChI Key |
RPUWKPPMESJUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NCC2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




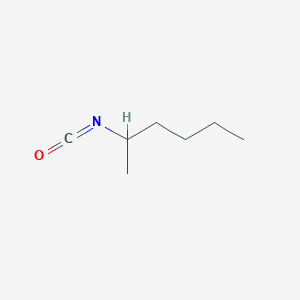

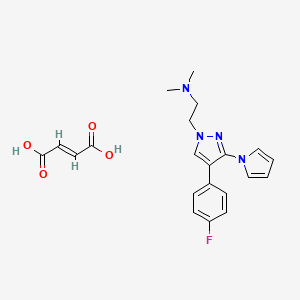
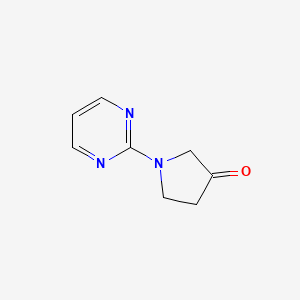
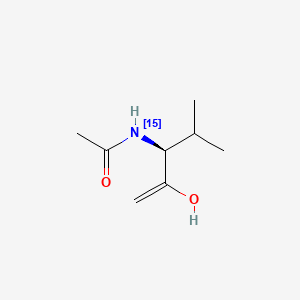
![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
